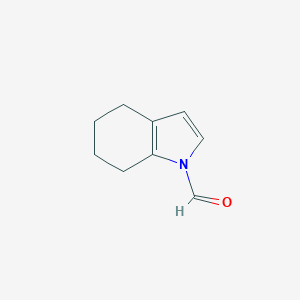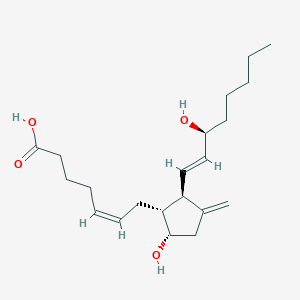
11-deoxy-11-methylene Prostaglandin D2
Overview
Description
11-deoxy-11-methylene Prostaglandin D2 is a chemically stable, isosteric analog of Prostaglandin D2. In this compound, the 11-keto group is replaced by an exocyclic methylene group, which enhances its stability compared to the parent compound . This modification makes it a valuable tool in scientific research, particularly in studies related to adipogenesis and prostaglandin receptor interactions .
Mechanism of Action
Target of Action
The primary targets of 11-deoxy-11-methylene Prostaglandin D2 are the DP1 and DP2 receptors . These receptors are coupled to adenylyl cyclase and are present on eosinophils, basophils, and Th2 cells . The interaction with these receptors results in cell activation and migration .
Mode of Action
This compound is a chemically stable, isosteric analogue of Prostaglandin 2 . It replaces the 11-keto group with an exocyclic methylene . This compound significantly stimulates the storage of fats, especially when the production of fats is suppressed in the presence of Indomethacin .
Biochemical Pathways
The compound is involved in the adipogenesis pathway . It stimulates the storage of fats, which is a crucial part of the adipogenesis process . The compound’s effect on this pathway is significant, especially when the production of fats is suppressed .
Pharmacokinetics
It is known to be a chemically stable compound . This stability likely contributes to its bioavailability and efficacy.
Result of Action
The compound’s action results in the stimulation of fat storage . This is particularly notable when the production of fats is suppressed, such as in the presence of Indomethacin . The compound’s action on the DP1 and DP2 receptors also results in cell activation and migration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Indomethacin, a nonsteroidal anti-inflammatory drug, can enhance the compound’s stimulatory effect on fat storage . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxy-11-methylene Prostaglandin D2 involves the replacement of the 11-keto group in Prostaglandin D2 with an exocyclic methylene group. This is typically achieved through a series of organic reactions, including reduction and methylenation steps .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques used in the pharmaceutical industry. These methods would include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 11-deoxy-11-methylene Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can further stabilize the compound by reducing any remaining keto groups.
Substitution: The exocyclic methylene group can participate in substitution reactions, potentially leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of methylene-substituted compounds .
Scientific Research Applications
11-deoxy-11-methylene Prostaglandin D2 has several applications in scientific research:
Chemistry: Used as a stable analog for studying the chemical properties and reactions of Prostaglandin D2.
Biology: Investigated for its role in adipogenesis and its interactions with prostaglandin receptors
Medicine: Potential therapeutic applications due to its stability and receptor interactions.
Industry: Utilized in the development of new prostaglandin analogs for various applications
Comparison with Similar Compounds
Prostaglandin D2: The parent compound, which is less stable due to the presence of the 11-keto group.
11-deoxy Prostaglandin D2: Another analog with a different modification at the 11 position.
11-methylene Prostaglandin E2: A similar compound in the Prostaglandin E series with an exocyclic methylene group
Uniqueness: 11-deoxy-11-methylene Prostaglandin D2 is unique due to its enhanced stability and specific receptor interactions. This makes it particularly useful for long-term studies and applications where stability is crucial .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?
A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []
Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?
A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []
Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?
A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


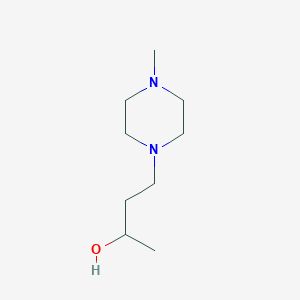

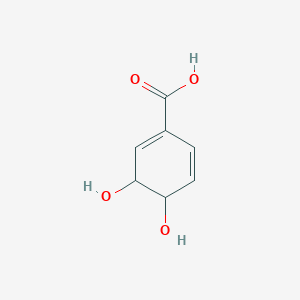

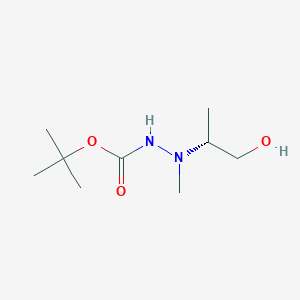
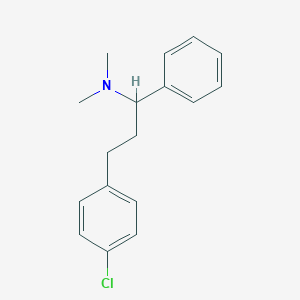
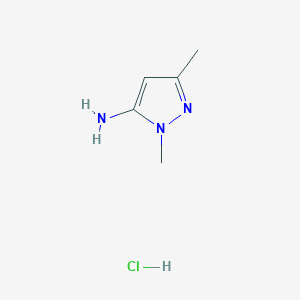
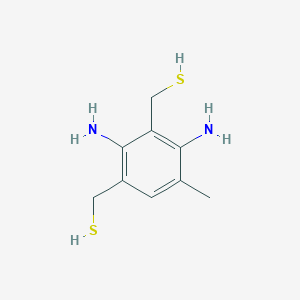
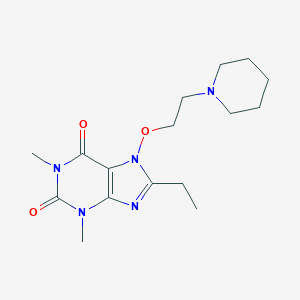
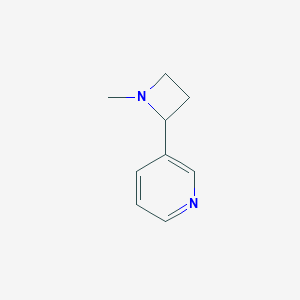
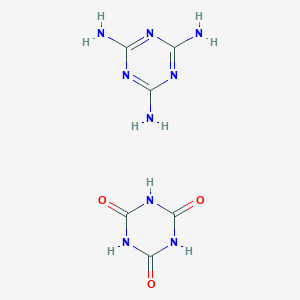
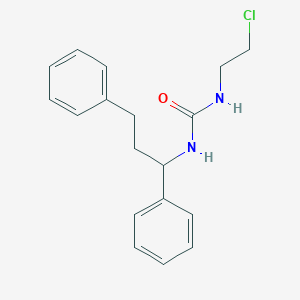
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B34451.png)
